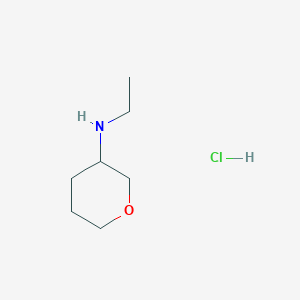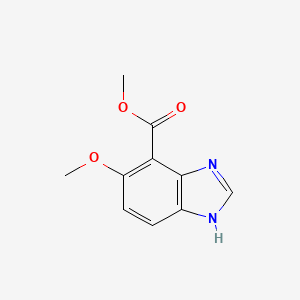![molecular formula C18H18ClN3O3S B2950208 2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379971-15-8](/img/structure/B2950208.png)
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile, commonly referred to as CSPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CSPC is a member of the piperidine family of compounds and has been found to have a wide variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of CSPC is not fully understood, but it is thought to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. CSPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
CSPC has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in the development of seizures, and increase the release of GABA, an inhibitory neurotransmitter. CSPC has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
CSPC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways in the brain.
One limitation of CSPC is its potential toxicity. While it has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, the mechanism of action of CSPC is not fully understood, which may limit its potential applications in scientific research.
Future Directions
There are several potential future directions for research on CSPC. One area of focus could be on its potential as a treatment for neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to determine the safety and efficacy of CSPC in humans. Finally, research could focus on the development of new compounds based on the structure of CSPC, with the goal of identifying compounds with improved selectivity and efficacy.
Synthesis Methods
The synthesis of CSPC involves the reaction of 2-chlorobenzenesulfonyl chloride with piperidine and subsequent reaction with 4-methoxypyridine-2-carbonitrile. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
CSPC has been found to have a wide range of potential applications in scientific research. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. CSPC has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-16-3-1-2-4-17(16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAKFWYSRZIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2950136.png)


![7-ethyl-3,4,9-trimethyl-1-[(4-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2950145.png)
![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)
![Thieno[2,3-b]pyridin-2-ylboronic acid](/img/structure/B2950147.png)
